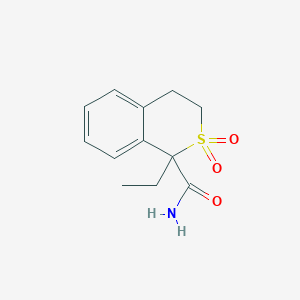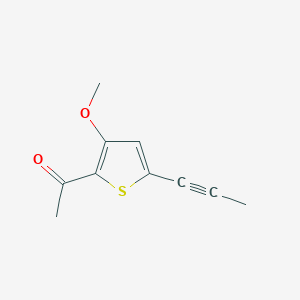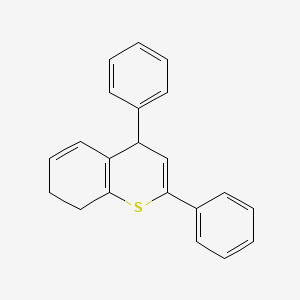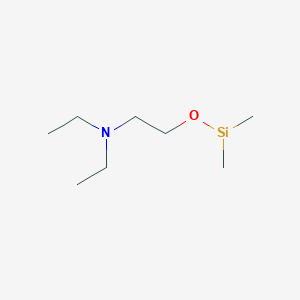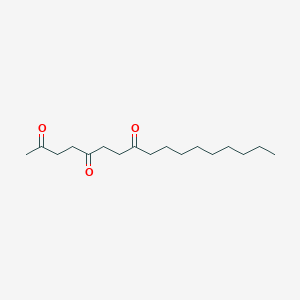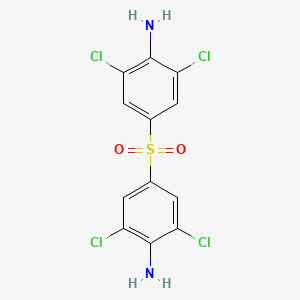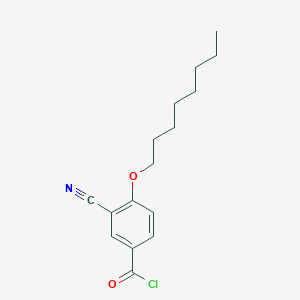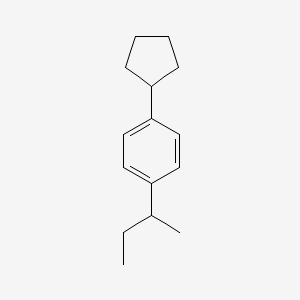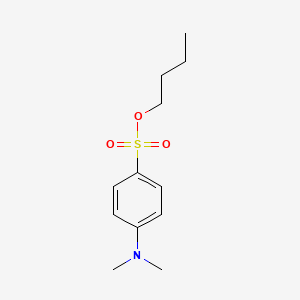![molecular formula C11H10O2S2 B14534825 Thiophene, 3-[(4-methylphenyl)sulfonyl]- CAS No. 62141-76-8](/img/structure/B14534825.png)
Thiophene, 3-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-[(4-methylphenyl)sulfonyl]- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves various condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods used to create thiophene derivatives . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives can involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . These methods are efficient and environmentally sustainable, providing high yields of the desired thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Scientific Research Applications
Thiophene, 3-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of thiophene, 3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its reactivity and ability to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with a sulfur atom.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness
These functional groups allow for more diverse chemical reactions and interactions with biological targets compared to simpler thiophene derivatives .
Properties
CAS No. |
62141-76-8 |
|---|---|
Molecular Formula |
C11H10O2S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylthiophene |
InChI |
InChI=1S/C11H10O2S2/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-8H,1H3 |
InChI Key |
YNOFYNHLAOMSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14534746.png)
![7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14534752.png)
![6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14534765.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzonitrile](/img/structure/B14534774.png)
